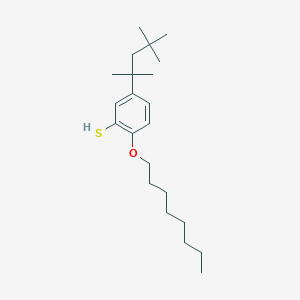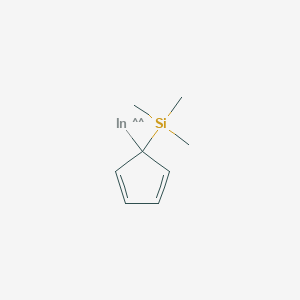
Diethyl acetyl(prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetyl(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an acetyl group and a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetyl(prop-1-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride or acetyl chloride. The prop-1-en-1-yl group is introduced via a subsequent reaction, often involving the use of a suitable alkene and a catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetyl(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl and prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethyl acetyl(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl acetyl(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The acetyl and prop-1-en-1-yl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate: Lacks the acetyl and prop-1-en-1-yl groups, making it less reactive in certain chemical reactions.
Diethyl malonate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Diethyl acetyl(hex-5-en-1-yl)amino(prop-1-en-1-yl)propanedioate: Contains additional functional groups, offering different chemical and biological properties.
Uniqueness
Diethyl acetyl(prop-1-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
113335-38-9 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl 2-acetyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H18O5/c1-5-8-12(9(4)13,10(14)16-6-2)11(15)17-7-3/h5,8H,6-7H2,1-4H3 |
Clé InChI |
RPBPNFBOZJFVDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=CC)(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
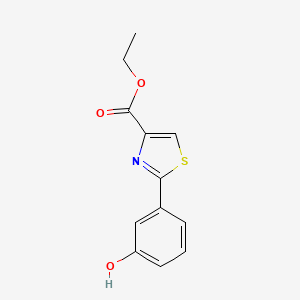
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
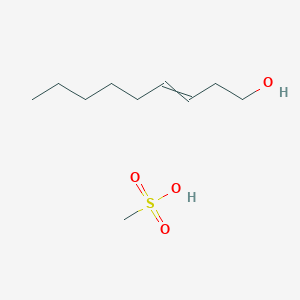

![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
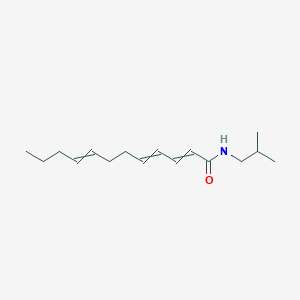
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
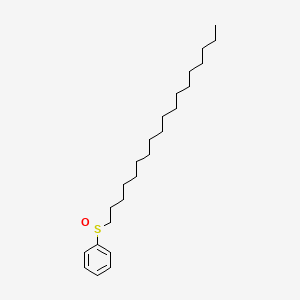
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
